molecular formula C16H12Cl2N2O3S B3015448 N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide CAS No. 895443-37-5

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide

Cat. No.: B3015448
CAS No.: 895443-37-5
M. Wt: 383.24
InChI Key: NPMPSFPCCGIJFX-UHFFFAOYSA-N
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Description

N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a benzothiazole-derived amide compound characterized by a dichlorinated benzothiazole core linked to a 2,3-dimethoxy-substituted benzamide moiety. Benzothiazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and receptor-binding properties . The 2,3-dimethoxybenzamide group is a recurring pharmacophore in compounds targeting neurological receptors (e.g., dopamine D2/D3 ligands) and synthetic intermediates for metal-catalyzed reactions .

Properties

IUPAC Name

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N2O3S/c1-22-11-5-3-4-9(14(11)23-2)15(21)20-16-19-13-10(18)6-8(17)7-12(13)24-16/h3-7H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMPSFPCCGIJFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC3=C(S2)C=C(C=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the reaction of 4,6-dichloro-2-aminobenzothiazole with 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane or chloroform. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazoles with various functional groups.

Scientific Research Applications

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Benzothiazole and Benzamide Derivatives

Compound Name Substituents on Benzothiazole Substituents on Benzamide Molecular Weight (g/mol) Notable Features
N-(4,6-Dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide 4,6-Cl 2,3-OCH3 ~393.3* Potential bioactivity inferred from dichloro and dimethoxy groups
N-(1,3-Benzothiazol-2-yl)-3,4-dimethoxybenzamide None 3,4-OCH3 314.36 Used in metal-catalyzed C–H bond functionalization due to N,O-bidentate group
[18F]Fallypride N/A 2,3-OCH3, 3-[18F]fluoropropyl 387.44 High-affinity D2/D3 receptor ligand for PET imaging
SiFA-M-FP,5 Di-tert-butylfluorosilyl 2,3-OCH3, allylpyrrolidinyl 712.35 Radiopharmaceutical precursor with SiFA labeling for targeted imaging
2,3-Dimethoxybenzamide (from Bacillus atrophaeus) N/A 2,3-OCH3 181.18 Antifungal volatile organic compound

*Calculated based on molecular formula C₁₆H₁₂Cl₂N₂O₃S.

Antimicrobial and Antifungal Activity

  • 2,3-Dimethoxybenzamide : Produced by Bacillus atrophaeus CAB-1, this compound inhibits Botrytis cinerea growth, highlighting the role of methoxy groups in antifungal activity . The dichloro-benzothiazole derivative may exhibit enhanced bioactivity due to electron-withdrawing Cl substituents, which increase membrane permeability and target interaction.

Biological Activity

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of Benzothiazole Core : The benzothiazole structure is synthesized from 2-aminothiophenol and appropriate carboxylic acid derivatives under acidic conditions.
  • Substitution Reactions : The introduction of the dimethoxybenzamide moiety is accomplished through nucleophilic substitution reactions involving suitable halides.
  • Purification : The final product is purified using techniques such as recrystallization or column chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The compound has been evaluated for its effects on various cancer cell lines:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibition of cell proliferation in human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines. The MTT assay was used to assess viability, showing a dose-dependent response.
Cell LineIC50 (µM)
A4312.5
A5493.0
  • Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis and causes cell cycle arrest at the G1 phase in treated cells. Western blot assays confirmed the downregulation of anti-apoptotic proteins (Bcl-2) and upregulation of pro-apoptotic proteins (Bax).

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promising anti-inflammatory activity:

  • Cytokine Modulation : The compound significantly reduced levels of inflammatory cytokines IL-6 and TNF-α in mouse macrophage cells (RAW264.7), assessed via ELISA.
CytokineControl (pg/mL)Treated (pg/mL)
IL-615075
TNF-α200100

Case Studies

  • Study on Dual Action : A study explored the dual anticancer and anti-inflammatory effects of benzothiazole derivatives. This compound was part of a series that displayed significant inhibition of cancer cell migration and proliferation while simultaneously lowering inflammatory markers.
  • Mechanistic Insights : Research indicated that this compound inhibits key signaling pathways involved in cancer progression, particularly the AKT and ERK pathways. This dual inhibition contributes to its effectiveness against both tumor growth and inflammation.

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